molecular formula C19H23ClN2O2 B251299 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide

2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide

Cat. No. B251299
M. Wt: 346.8 g/mol
InChI Key: GUIONTRGZYMRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide, also known as Aceclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Aceclofenac is a derivative of diclofenac and is known to have fewer side effects compared to other NSAIDs.

Mechanism of Action

2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide also reduces the expression of adhesion molecules, which play a role in the recruitment of inflammatory cells to the site of inflammation. Additionally, 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied, making it a well-characterized compound. However, 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has limitations as well. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

For the study of 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide include the development of new formulations and the study of its potential use in cancer treatment and other inflammatory conditions.

Synthesis Methods

2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide can be synthesized through a reaction between 2-chlorophenol and 4-(diethylamino)-2-methylphenylacetic acid. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide is also being studied for its potential use in cancer treatment due to its anti-inflammatory properties.

properties

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide

InChI

InChI=1S/C19H23ClN2O2/c1-4-22(5-2)15-10-11-17(14(3)12-15)21-19(23)13-24-18-9-7-6-8-16(18)20/h6-12H,4-5,13H2,1-3H3,(H,21,23)

InChI Key

GUIONTRGZYMRHI-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)C

Origin of Product

United States

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